5-Ethoxy-N,N-dimethylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-N,N-dimethylpyridazin-3-amine is a chemical compound with a molecular formula of C8H13N3O It belongs to the class of pyridazine derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-N,N-dimethylpyridazin-3-amine typically involves the reaction of ethoxy-substituted pyridazine with dimethylamine under controlled conditions. One common method includes:
Starting Materials: Ethoxy-substituted pyridazine and dimethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
5-Ethoxy-N,N-dimethylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Effects: The exact effects depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylpyridazin-3-amine: A closely related compound with similar structural features.
5-Methoxy-N,N-dimethylpyridazin-3-amine: Another derivative with a methoxy group instead of an ethoxy group.
Uniqueness
5-Ethoxy-N,N-dimethylpyridazin-3-amine is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-ethoxy-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-4-12-7-5-8(11(2)3)10-9-6-7/h5-6H,4H2,1-3H3 |
InChI Key |
XUNMLOPRNUZSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.